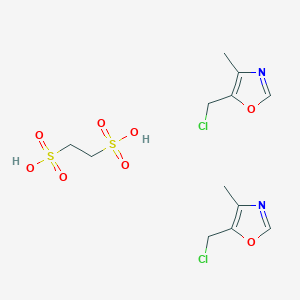
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is a chemical compound with the molecular formula C12H18Cl2N2O8S2 and a molecular weight of 453.3 g/mol. This compound is known for its unique structure, which combines the properties of both 5-chloromethyl-4-methyloxazole and 1,2-ethanedisulfonic acid. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves several steps. The primary synthetic route includes the chloromethylation of 4-methyloxazole, followed by the reaction with 1,2-ethanedisulfonic acid. The reaction conditions typically involve the use of a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting chloromethylated product is then reacted with 1,2-ethanedisulfonic acid under acidic conditions to form the final compound.
化学反应分析
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, forming oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, thiols, and alcohols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
相似化合物的比较
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid can be compared with other similar compounds, such as:
Methanedisulfonic acid: A similar sulfonic acid with a single carbon atom between the sulfonic acid groups.
1,3-Propanedisulfonic acid: A sulfonic acid with three carbon atoms between the sulfonic acid groups.
5-Chloromethyl-4-methylthiazole: A compound with a thiazole ring instead of an oxazole ring.
The uniqueness of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
属性
CAS 编号 |
18067-31-7 |
|---|---|
分子式 |
C12H18Cl2N2O8S2 |
分子量 |
453.3 g/mol |
IUPAC 名称 |
5-(chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C5H6ClNO.C2H6O6S2/c2*1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h2*3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI 键 |
UULQYTJKALLOJO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















